molecular formula C15H29NO3 B15138085 N-(1-Oxotridecyl)glycine-d2

N-(1-Oxotridecyl)glycine-d2

Cat. No.: B15138085
M. Wt: 273.41 g/mol
InChI Key: BTHNNPTZHGZNAO-KLTYLHELSA-N
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Description

N-(1-Oxotridecyl)glycine-d2 is a deuterated labeled compound, specifically a stable isotope of N-(1-Oxotridecyl)glycine. Deuterium, a stable isotope of hydrogen, is incorporated into the molecule, which can significantly affect its pharmacokinetic and metabolic profiles. This compound is primarily used in scientific research, particularly in the fields of drug development and metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Oxotridecyl)glycine-d2 involves the incorporation of deuterium into N-(1-Oxotridecyl)glycine. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents. The reaction conditions typically involve controlled environments to ensure the precise incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound is generally carried out through custom synthesis services. These services utilize advanced techniques and equipment to produce the compound in large quantities while maintaining high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N-(1-Oxotridecyl)glycine-d2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction can produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

N-(1-Oxotridecyl)glycine-d2 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in metabolic studies to understand chemical pathways and reactions.

    Biology: Employed in studies involving metabolic processes and enzyme activities.

    Medicine: Utilized in drug development to study pharmacokinetics and drug metabolism.

    Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Oxotridecyl)glycine-d2 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms allow for precise tracking of the compound through various biochemical processes. This helps in understanding the molecular targets and pathways involved in its metabolism .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1-Oxotridecyl)glycine-d2 include other deuterated glycine derivatives and isotopically labeled compounds used in metabolic studies .

Uniqueness

The uniqueness of this compound lies in its specific structure and the incorporation of deuterium, which provides distinct advantages in terms of stability and traceability in metabolic studies. This makes it a valuable tool in scientific research compared to non-deuterated analogs .

Properties

Molecular Formula

C15H29NO3

Molecular Weight

273.41 g/mol

IUPAC Name

2,2-dideuterio-2-(tridecanoylamino)acetic acid

InChI

InChI=1S/C15H29NO3/c1-2-3-4-5-6-7-8-9-10-11-12-14(17)16-13-15(18)19/h2-13H2,1H3,(H,16,17)(H,18,19)/i13D2

InChI Key

BTHNNPTZHGZNAO-KLTYLHELSA-N

Isomeric SMILES

[2H]C([2H])(C(=O)O)NC(=O)CCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCC(=O)NCC(=O)O

Origin of Product

United States

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